molecular formula C6H16Cl2N2 B14892463 (R)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride

(R)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B14892463
M. Wt: 187.11 g/mol
InChI Key: UEVWVDZEFHEMOO-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethylamine side chain. The dihydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and ethylamine.

    Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the ethylamine side chain. This can be achieved through various methods such as reductive amination or nucleophilic substitution.

    Purification: The intermediate is purified using techniques like recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride may involve:

    Large-Scale Synthesis: Scaling up the synthetic route while ensuring the purity and yield of the product.

    Optimization of Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time to maximize efficiency.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the ethylamine side chain.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution Reagents: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: The compound may be studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

    Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.

    N-Methyl-2-(pyrrolidin-3-yl)ethan-1-amine: A methylated derivative with potentially different pharmacological properties.

    2-(Pyrrolidin-3-yl)ethan-1-amine: The non-chiral version of the compound.

Uniqueness

®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or other derivatives. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1

InChI Key

UEVWVDZEFHEMOO-QYCVXMPOSA-N

Isomeric SMILES

C1CNC[C@@H]1CCN.Cl.Cl

Canonical SMILES

C1CNCC1CCN.Cl.Cl

Origin of Product

United States

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